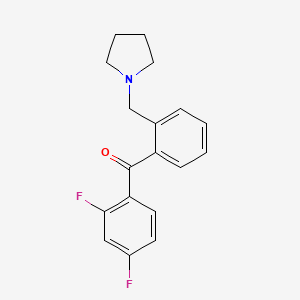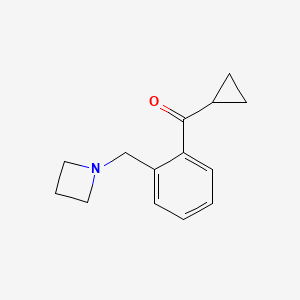
(4-Cloro-3-fluorofenil)(2-((2,5-dihidro-1H-pirrol-1-il)metil)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone serves as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound is studied for its potential biological activities. The presence of the pyrrole ring and substituted aromatic rings suggests it could interact with various biological targets, making it a candidate for drug development. Research may focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like thermal stability or resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.
Coupling Reactions: The final step often involves coupling the pyrrole derivative with the substituted benzene rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere and elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can participate in further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the desired functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas for chlorination, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Mecanismo De Acción
The mechanism by which (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit specific enzymes or receptors involved in disease pathways. The exact mechanism would be elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- (3-Fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- (4-Chloro-3-methylphenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Uniqueness
The combination of chloro and fluoro substituents on the aromatic ring in (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone provides unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.
This detailed overview highlights the significance of (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone in various scientific and industrial fields. Further research and development could unlock new applications and enhance our understanding of its properties and mechanisms.
Propiedades
IUPAC Name |
(4-chloro-3-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDHNVZGVJALW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643939 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-41-2 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1327304.png)
![Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1327305.png)
![Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1327306.png)
![Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1327307.png)


![Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327312.png)
![Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327314.png)
![Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327315.png)
![Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327316.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327317.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone](/img/structure/B1327318.png)
